molecular formula C15H10N4O B4525993 Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- CAS No. 832130-40-2

Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)-

Cat. No.: B4525993
CAS No.: 832130-40-2
M. Wt: 262.27 g/mol
InChI Key: WPLMHEYWNLNDIG-UHFFFAOYSA-N
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Description

Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- is a fused heterocyclic compound that combines the structural features of phenol, triazole, and quinazoline. This compound is known for its potential therapeutic applications and has been studied for its various biological activities, including antimicrobial, antiviral, and anticancer properties .

Biological Activity

Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- (CAS Number: 832130-40-2) is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its cytotoxic effects, antimicrobial properties, and mechanisms of action based on recent research findings.

  • Molecular Formula : C15H10N4O
  • Molecular Weight : 262.2661 g/mol
  • SMILES Notation : Cc1cccc(c1)N2C(=O)N(c3ncnc(n3)N2C)C(=O)c4ccccc4

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of phenolic derivatives of quinazoline compounds. For example, a study synthesized several derivatives and evaluated their cytotoxicity against cancer cell lines such as HepG2 and HCT-116. The most active compound exhibited IC50 values of 6.29 μM against HepG2 and 2.44 μM against HCT-116, indicating significant cytotoxic activity. The presence of the trifluoromethyl moiety was found to enhance binding affinity to DNA and improve cytotoxic effects due to increased lipophilicity, facilitating cellular uptake .

Table 1: Cytotoxic Activity of Selected Compounds

CompoundCell LineIC50 (μM)
16HepG26.29
16HCT-1162.44
VIIaHepG23.91
VIIaHCT-1162.62

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. A series of derivatives were evaluated against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated moderate antibacterial and antifungal activity at concentrations ranging from 100 to 500 µg/mL. Molecular docking studies suggested that these compounds have good affinity for the active sites of key enzymes involved in bacterial metabolism, which may contribute to their antimicrobial efficacy .

Table 2: Antimicrobial Activity Summary

MicroorganismConcentration (µg/mL)Activity Level
Staphylococcus aureus100Moderate
Escherichia coli500Moderate
Candida albicans100Moderate

The mechanisms through which phenol derivatives exert their biological effects are multifaceted:

  • DNA Intercalation : The compounds exhibit intercalative properties that allow them to bind to DNA. This interaction disrupts normal DNA functions, leading to cytotoxicity.
  • Topoisomerase Inhibition : Some derivatives act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition further contributes to their anticancer activity .
  • Antioxidant Activity : Certain phenolic compounds demonstrate significant antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress .

Case Studies

In a notable study focusing on quinazoline derivatives, researchers synthesized various phenolic compounds and assessed their biological activities through a series of assays including DPPH radical scavenging and bioluminescence inhibition tests. The results indicated that specific structural modifications enhanced both antioxidant and antimicrobial activities significantly .

Properties

IUPAC Name

2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O/c20-13-8-4-2-6-11(13)14-17-15-10-5-1-3-7-12(10)16-9-19(15)18-14/h1-9,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLMHEYWNLNDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425662
Record name Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832130-40-2
Record name Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)-
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Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)-

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